2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine
Overview
Description
“2,2’,3,3’-Tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine” is a chemical compound with the molecular formula C12H10O4S2 . It has a molecular weight of 282.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2,2’,3,3’-Tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine” is 1S/C12H12O4S2/c1-3-15-9-7 (13-1)5-17-11 (9)12-10-8 (6-18-12)14-2-4-16-10/h5-6,17-18H,1-4H2 .Physical And Chemical Properties Analysis
The compound has a boiling point of 440°C at 760 mmHg . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Organic Electrochemical Transistors
This compound has been used in the development of organic electrochemical transistors (OECTs) . OECTs have been widely explored for interfacing organic electronics with biologically and medically relevant systems . The electrochemical gating of the OECT necessitates mixed conduction of electronic and ionic charges in the transistor channel .
Biological Sensing Devices
Small molecule semiconductors, including 2,2’,3,3’-Tetrahydro-5,5’-bithieno[3,4-b][1,4]dioxine, have been used in the development of biological sensing devices . These devices have been used for applications such as antibody sensing, phosphonate sensing, and chiral small molecule sensing .
Ion Injection Properties
The compound displays stable reversible oxidation in solution and can be reversibly oxidized in the solid state with aqueous electrolyte when functionalized with polar triethylene glycol side chains . This suggests promising ion injection properties , which have been observed with cyclic voltammetry .
Electrochromism
The compound has been used in the study of electrochromism , the phenomenon where the color of a material changes when an electric charge is applied . This property has been probed by spectroelectrochemistry .
Material Science
The compound has been used in various areas of material science research . Its properties make it a valuable compound for studying new materials and their potential applications .
Chemical Synthesis
The compound is used in chemical synthesis . It serves as a building block in the synthesis of more complex molecules .
Safety and Hazards
properties
IUPAC Name |
5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S2/c1-3-15-9-7(13-1)5-17-11(9)12-10-8(6-18-12)14-2-4-16-10/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECCJSBEUDPALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C3=C4C(=CS3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
195602-20-1 | |
Record name | 5,5′-Bithieno[3,4-b]-1,4-dioxin, 2,2′,3,3′-tetrahydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=195602-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70396063 | |
Record name | 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
195602-17-6 | |
Record name | 2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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